molecular formula C26H40O9 B15145900 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Cat. No.: B15145900
M. Wt: 496.6 g/mol
InChI Key: OHCCJDCXGVSWSO-IQIRBOPHSA-N
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Description

The compound [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylate is a complex organic molecule with a unique structure It features multiple hydroxyl groups, a hydroxymethyl group, and a tetracyclic core, making it an interesting subject for chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Construction of the tetracyclic core: This complex step may involve Diels-Alder reactions, intramolecular cyclizations, and other advanced organic transformations.

    Final functionalization: Introduction of the hydroxymethyl and carboxylate groups through selective oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques like chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides, ethers, or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biology, the compound’s hydroxyl groups and tetracyclic core suggest potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors, leading to potential therapeutic applications.

Medicine

In medicine, the compound’s unique structure may offer potential as a drug candidate. Its ability to undergo various chemical reactions could be exploited to design prodrugs or active pharmaceutical ingredients.

Industry

In industry, the compound could be used in the development of new materials. Its multiple functional groups and rigid structure make it a candidate for creating polymers or other advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups and tetracyclic core allow it to bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific biological context, but it likely involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
  • This compound

Uniqueness

The compound’s uniqueness lies in its combination of multiple hydroxyl groups, a hydroxymethyl group, and a tetracyclic core. This structure provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H40O9

Molecular Weight

496.6 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25-,26-/m1/s1

InChI Key

OHCCJDCXGVSWSO-IQIRBOPHSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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